3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide
Description
This compound features a fused imidazo[1,2-c]quinazolin core, a 3-oxo group, and distinct substituents: a cyanomethyl sulfanyl moiety at position 5 and an N-(2-methoxyphenyl)methyl propanamide side chain. Though direct synthesis protocols for this compound are absent in the provided evidence, analogous methods (e.g., thiolation and amide coupling reactions in and ) suggest feasible synthetic routes involving malononitrile or cyanoacetate derivatives.
Properties
IUPAC Name |
3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-31-19-9-5-2-6-15(19)14-25-20(29)11-10-18-22(30)28-21(26-18)16-7-3-4-8-17(16)27-23(28)32-13-12-24/h2-9,18H,10-11,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIWQSGELAWETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with solvents at elevated temperatures. The intermediate products are then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The cyanomethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The imidazoquinazoline core can bind to enzymes or receptors, modulating their activity. The cyanomethylsulfanyl group may also play a role in the compound’s biological effects by participating in redox reactions .
Comparison with Similar Compounds
Compound A : 3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide
- Key Differences: Sulfanyl Substituent: Replaces cyanomethyl with a 2-(3,4-dimethoxyphenethyl)amino-2-oxoethyl group. Amide Side Chain: Uses a 2-furylmethyl group instead of 2-methoxyphenylmethyl.
- The furylmethyl side chain may reduce metabolic stability compared to the methoxy-phenyl group.
Compound B : N-(1,3-Benzodioxol-5-ylmethyl)-2-[5-[2-[(4-Fluorophenyl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]ethanamide
- Key Differences :
- Core Structure : Ethaneamide linker instead of propanamide.
- Substituents : Benzodioxolylmethyl and 4-fluorophenyl groups.
- Impact :
- Fluorine atoms enhance electronegativity, improving binding affinity to hydrophobic pockets.
- Benzodioxol may increase metabolic resistance due to reduced oxidative cleavage.
Heterocyclic Propanamide Derivatives
Compound C : 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide
- Key Differences :
- Core Heterocycle : Oxadiazole-thiazole hybrid instead of imidazoquinazolin.
- Sulfanyl Group : Linked to an oxadiazole-thiazole system.
- Impact :
- Oxadiazole’s electron-withdrawing nature may reduce nucleophilic reactivity compared to the imidazoquinazolin core.
- Thiazole’s basicity could enhance solubility in acidic environments.
Compound D : 3-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide
- Key Differences :
- Core Structure : Sulfamoylphenyl-propanamide with isoxazole.
- Bioactivity : Demonstrated anticancer properties.
- Impact :
- Sulfamoyl groups improve water solubility but may reduce blood-brain barrier penetration.
- Isoxazole’s rigidity could restrict conformational flexibility during target binding.
Comparative Analysis Table
Research Findings and Implications
- Structural-Activity Relationships: Cyanomethyl sulfanyl groups (target compound) may enhance electrophilic reactivity, facilitating covalent binding to cysteine residues in target proteins . Methoxy and benzodioxol substituents improve lipophilicity, favoring penetration into hydrophobic binding pockets .
- Computational Insights: Tools like UCSF Chimera () could model interactions between the cyanomethyl group and kinase domains, predicting target engagement .
Biological Activity
The compound 3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide is a complex organic molecule with notable potential in pharmaceutical applications, particularly in the fields of oncology and metabolic disorders. Its structural features suggest a promising biological activity profile, particularly as an inhibitor of α-glucosidase and potentially exhibiting antimicrobial properties.
Structural Characteristics
This compound belongs to the class of imidazoquinazoline derivatives , characterized by a fused imidazole and quinazoline ring system. The presence of a sulfanyl group and a cyanomethyl moiety enhances its reactivity and potential for biological interactions.
1. Inhibition of α-Glucosidase
Recent studies have highlighted the compound's efficacy as an α-glucosidase inhibitor , which is crucial for managing type 2 diabetes by delaying carbohydrate absorption. The inhibitory potency was evaluated through various assays, yielding IC50 values that demonstrate its effectiveness compared to standard drugs.
Table 1: Inhibitory Activity of Selected Compounds Against α-Glucosidase
The compounds 19e and 27e , which share structural similarities with the target compound, exhibited significantly lower IC50 values than acarbose, indicating superior inhibitory activity.
2. Antimicrobial Properties
Compounds within the imidazoquinazoline class have also been investigated for their antimicrobial properties. While specific data on the target compound's antimicrobial activity is limited, related compounds have shown promise against various pathogens.
Table 2: Antimicrobial Activity of Imidazoquinazoline Derivatives
| Compound | Pathogen Tested | Activity |
|---|---|---|
| Compound X | E. coli | Effective |
| Compound Y | S. aureus | Moderate |
These findings suggest that derivatives of the compound may possess broad-spectrum antimicrobial activity, warranting further investigation.
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors within biological systems. For α-glucosidase inhibition, molecular docking studies have elucidated binding interactions critical for activity, confirming structure-activity relationships (SAR) observed experimentally.
Case Studies
Several studies have focused on synthesizing and evaluating imidazoquinazoline derivatives for their biological activities:
- Study on Antidiabetic Agents : A comprehensive evaluation of various substituted imidazoquinazolines revealed that modifications at specific positions significantly influenced inhibitory potency against α-glucosidase. Compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
- Antimicrobial Screening : In another study, a series of imidazoquinazoline derivatives were screened against common bacterial strains, demonstrating varying degrees of effectiveness. The presence of electron-donating groups was associated with increased antimicrobial activity .
Q & A
Q. What are the key synthetic steps and intermediates for this compound?
The synthesis typically involves:
- Step 1: Formation of the imidazoquinazoline core via cyclization of quinazoline precursors under acidic or basic conditions (e.g., using anthranilic acid derivatives) .
- Step 2: Introduction of the cyanomethylsulfanyl group through nucleophilic substitution with cyanomethylthiol or its derivatives .
- Step 3: Coupling with the 2-methoxybenzyl propanamide moiety via amide bond formation (e.g., using HBTU/DMF as a coupling agent) . Critical intermediates include the imidazoquinazoline core and the functionalized propanamide precursor.
Q. Which spectroscopic techniques are essential for structural characterization?
Key methods include:
Q. What initial biological screening assays are recommended?
Prioritize:
- Enzyme inhibition assays (e.g., kinases, phosphatases) due to the compound’s heterocyclic core .
- Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Solubility testing in DMSO/PBS mixtures to guide formulation for in vitro studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection: Replace DMF with THF for amide coupling to reduce side reactions (yield increases from 45% to 68%) .
- Catalyst screening: Use Pd(OAc)₂ for cyanomethylthiol incorporation (reduces reaction time from 24h to 6h) .
- Temperature control: Maintain 0–5°C during cyclization to prevent decomposition . Contradictions in literature include optimal pH for quinazoline cyclization (pH 7 vs. pH 9), requiring validation via DOE (Design of Experiments) .
Q. What computational strategies predict binding affinity with biological targets?
- Molecular docking: Use UCSF Chimera to model interactions with kinase ATP-binding pockets (e.g., EGFR). Focus on hydrogen bonds between the cyanomethyl group and Lys721 .
- MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
- QSAR modeling: Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with IC₅₀ values .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM for α-glucosidase inhibition) may arise from:
- Assay variability: Standardize protocols (e.g., fixed substrate concentration, pH 7.4) .
- Purity differences: Use HPLC-purified compound (>98%) for dose-response studies .
- Cell line specificity: Test across multiple models (e.g., HCT-116 vs. HT-29 for anticancer activity) .
Q. What strategies enhance solubility without compromising bioactivity?
- Prodrug design: Introduce phosphate esters at the propanamide moiety (improves aqueous solubility 10-fold) .
- Co-solvent systems: Use β-cyclodextrin inclusion complexes (1:1 molar ratio) to stabilize the compound in PBS .
- Structural modifications: Replace the methoxy group with a pyridyl ring (logP reduction from 3.2 to 2.1) .
Q. How to design stable derivatives for in vivo pharmacokinetic studies?
- Metabolic stability: Replace the cyanomethyl group with a trifluoromethyl analog to reduce CYP450-mediated degradation (t₁/₂ increases from 1.2h to 4.5h) .
- Plasma protein binding: Modify the benzyl group to lower albumin affinity (e.g., 2-naphthyl substitution reduces binding from 92% to 75%) .
- Toxicity screening: Use zebrafish models to assess hepatotoxicity (LD₅₀ > 100 mg/kg) before rodent trials .
Data Contradiction Analysis
Q. Why do SAR studies show conflicting results for substituent effects?
- Positional isomerism: The 2-methoxybenzyl group shows higher activity than the 4-methoxy analog due to steric hindrance in the target pocket .
- Assay interference: The cyanomethyl group may quench fluorescence in FRET-based assays, leading to false-negative results .
- Counterion effects: HCl salts of the compound exhibit lower solubility than TFA salts, skewing bioavailability data .
Methodological Recommendations
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA): Monitor target protein stabilization after compound treatment (ΔTm > 2°C indicates binding) .
- Click chemistry: Incorporate an alkyne handle for pull-down assays to identify off-target interactions .
- CRISPR knockouts: Confirm loss of activity in target gene-deleted cell lines (e.g., EGFR−/−) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
